molecular formula C8H13NO5 B14523193 2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- CAS No. 62907-68-0

2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]-

Cat. No.: B14523193
CAS No.: 62907-68-0
M. Wt: 203.19 g/mol
InChI Key: CCCIZLHHOGOUFP-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- is an organic compound that features both a diketone and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- can be achieved through several methods. One common approach involves the condensation of acetone with acetic anhydride in the presence of a catalyst such as boron trifluoride . Another method involves the reaction of ethyl acetate with acetone . These reactions typically require controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often utilizes large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced catalysts can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The diketone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the diketone under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted diketone derivatives.

Scientific Research Applications

2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo keto-enol tautomerism, which allows it to participate in various chemical reactions . The nitro group can also interact with biological molecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62907-68-0

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

3-(1-hydroxy-3-nitropropan-2-yl)pentane-2,4-dione

InChI

InChI=1S/C8H13NO5/c1-5(11)8(6(2)12)7(4-10)3-9(13)14/h7-8,10H,3-4H2,1-2H3

InChI Key

CCCIZLHHOGOUFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C[N+](=O)[O-])CO)C(=O)C

Origin of Product

United States

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